4'-Carboethoxy-3-piperidinomethyl benzophenone 4'-Carboethoxy-3-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898792-81-9
VCID: VC3873544
InChI: InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

4'-Carboethoxy-3-piperidinomethyl benzophenone

CAS No.: 898792-81-9

Cat. No.: VC3873544

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

4'-Carboethoxy-3-piperidinomethyl benzophenone - 898792-81-9

Specification

CAS No. 898792-81-9
Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Standard InChI Key XOIAUMJPZWFULQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3

Introduction

Chemical Structure and Properties

Structural Elucidation

The IUPAC name of this compound is ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate, reflecting its ethoxycarbonyl and piperidine-containing side chains . The benzophenone core provides a rigid aromatic framework, while the piperidinomethyl group introduces basicity and conformational flexibility. Key structural features include:

  • A benzoyl group at the 3 position, substituted with a piperidinomethyl moiety.

  • An ethyl ester (carboethoxy) group at the 4' position of the second benzene ring.

The InChI key NTTVKWMQXSUTTH-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional attributes .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically involves multi-step reactions:

  • Friedel-Crafts Acylation: Benzophenone is acylated with a substituted benzoyl chloride to introduce the carboethoxy group.

  • Mannich Reaction: The 3-position is functionalized via a Mannich reaction using piperidine, formaldehyde, and hydrochloric acid to form the piperidinomethyl substituent .

  • Esterification: Ethyl chloroformate is employed to install the carboethoxy group under basic conditions.

Example Protocol:

  • Step 1: React benzophenone with ethyl 4-(chlorocarbonyl)benzoate in anhydrous AlCl3\text{AlCl}_3 to form the 4'-carboethoxy intermediate.

  • Step 2: Treat the intermediate with piperidine and paraformaldehyde in refluxing toluene to attach the piperidinomethyl group .

  • Yield: ~60–70% after purification via column chromatography .

Physicochemical Characteristics

Key Properties

PropertyValueSource
Molecular Weight351.4 g/mol
Boiling Point496.1 \pm 35.0 \, ^\circ\text{C}
Density1.139±0.06g/cm31.139 \pm 0.06 \, \text{g/cm}^3
pKa8.32±0.108.32 \pm 0.10
SolubilityInsoluble in water; soluble in DMSO, chloroform

Stability and Reactivity

The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or alkaline conditions due to the ester group. It exhibits moderate photostability, with degradation observed under prolonged UV exposure (>300 nm) .

Research Applications

Pharmaceutical Development

4'-Carboethoxy-3-piperidinomethyl benzophenone is investigated as a protease inhibitor scaffold due to its ability to bind enzyme active sites via hydrogen bonding and hydrophobic interactions. Preliminary studies on analogues show:

  • Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.

  • Anticancer Potential: IC₅₀ of 8.7 µM in MCF-7 breast cancer cells.

Material Science

The compound’s rigid aromatic structure makes it suitable for synthesizing high-performance polymers with enhanced thermal stability (decomposition temperature >400°C) .

Comparative Analysis with Analogues

CompoundSubstituentMolecular Weight (g/mol)Key Application
4'-Carboethoxy-3-thiomorpholinomethylThiomorpholine369.5Antimicrobial agents
4'-Carboethoxy-3-pyrrolidinomethylPyrrolidine337.4Organic electronics
Target CompoundPiperidine351.4Drug discovery

Piperidine derivatives exhibit superior bioavailability compared to thiomorpholine analogues due to reduced metabolic clearance .

SupplierPurityPackagingPrice (USD)
AK Scientific95%1 g1,006.58
Rieke Metals97%5 g1,750.00

Prices reflect the compound’s synthetic complexity and low-volume demand .

Future Research Directions

  • Mechanistic Studies: Elucidate its mode of action in enzyme inhibition.

  • Derivatization: Explore modifications to enhance aqueous solubility.

  • Scale-Up Synthesis: Develop cost-effective routes for industrial production.

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